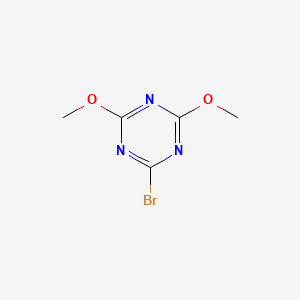

2-Bromo-4,6-dimethoxy-1,3,5-triazine

Description

2-Bromo-4,6-dimethoxy-1,3,5-triazine is a halogenated triazine derivative characterized by a bromine atom at the 2-position and methoxy groups at the 4- and 6-positions. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms, which confer unique electronic properties and reactivity.

Properties

Molecular Formula |

C5H6BrN3O2 |

|---|---|

Molecular Weight |

220.02 g/mol |

IUPAC Name |

2-bromo-4,6-dimethoxy-1,3,5-triazine |

InChI |

InChI=1S/C5H6BrN3O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3 |

InChI Key |

OUFKZYIKTKMDOX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC(=N1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

The foundational step involves substituting two chlorines with methoxy groups, as demonstrated in CN104910086A:

-

Reaction Setup :

-

Cyanuric chloride (1 mol) is dissolved in N,N-dimethylformamide (DMF) under inert conditions.

-

Sodium methoxide (2.2 mol) is added gradually at 5–10°C to prevent uncontrolled exothermic reactions.

-

The mixture is stirred at room temperature for 2 hours, then refluxed (90–100°C) for 2.5 hours.

-

-

Workup :

Key Data :

| Parameter | Value |

|---|---|

| Yield (crude) | 91% |

| Purity (post-recrystallization) | 99.5% |

| Solvent | DMF, heptane |

| Parameter | Value |

|---|---|

| Expected yield | 60–75% |

| Purity (post-workup) | 85–90% |

| Purification method | Recrystallization (heptane/ethanol) |

Alternative Pathways and Considerations

Direct Bromination of Cyanuric Chloride

Substituting one chlorine with bromine before methoxylation could offer a route but faces selectivity challenges:

-

Cyanuric chloride reacts with NaBr in acetone at 0°C to yield 2-bromo-4,6-dichloro-1,3,5-triazine.

-

Subsequent methoxylation at positions 4 and 6 would require stringent temperature control to avoid over-substitution.

Sandmeyer Reaction on Aminotriazine

A multistep approach involving:

-

Synthesis of 2-amino-4,6-dimethoxy-1,3,5-triazine via amination.

-

Diazotization with NaNO₂/HCl followed by treatment with CuBr.

-

Limitation : Low yields due to instability of diazonium intermediates.

Critical Analysis of Methodologies

Efficiency of Stepwise Substitution

The CN104910086A method achieves high yields for 2-chloro-4,6-dimethoxy-1,3,5-triazine, but bromination of the residual chlorine remains untested. Key variables include:

-

Solvent polarity : DMF enhances bromide nucleophilicity.

-

Temperature : Elevated temperatures (80–100°C) may offset the lower reactivity of Br⁻.

Purity and Byproduct Formation

-

Major Byproduct : Incomplete substitution leading to 2-bromo-4-chloro-6-methoxy-1,3,5-triazine.

-

Mitigation : Gradient recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,6-dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or water.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Catalysts such as palladium or copper in the presence of ligands.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 2-amino-4,6-dimethoxy-s-triazine, 2-thio-4,6-dimethoxy-s-triazine, etc.

Coupling Products: Complex triazine derivatives used in various applications.

Scientific Research Applications

2-Bromo-4,6-dimethoxy-1,3,5-triazine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

Materials Science: The compound is utilized in the development of advanced materials such as polymers and coatings with specific properties.

Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethoxy-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the triazine ring. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-4,6-dimethoxy-1,3,5-triazine with structurally related triazine derivatives, focusing on physical properties, reactivity, and applications:

Key Comparative Insights:

Halogen Effects :

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability make bromo-triazines more reactive in nucleophilic substitutions compared to chloro analogs (e.g., CDMT). However, brominated derivatives may exhibit lower thermal stability due to weaker C–Br bonds .

- Methoxy vs. Phenyl Substituents : Methoxy groups (electron-donating) deactivate the triazine ring, directing reactivity to the halogenated position. In contrast, phenyl groups (electron-withdrawing via conjugation) stabilize the ring and enable applications in materials science .

Synthetic Utility: CDMT is widely used in peptide synthesis and β-lactam formation due to its stability and efficient activation of carboxylic acids .

Environmental and Safety Considerations :

- Chlorinated triazines like CDMT are degraded via reductive pathways (e.g., zero-valent iron), whereas brominated analogs may persist longer in the environment due to stronger C–Br bonds .

- Bromo-phenyl triazines (e.g., 2-Bromo-4,6-diphenyl-1,3,5-triazine) are classified with hazard code H302 (harmful if swallowed), necessitating stringent safety protocols .

Emerging Applications :

- Bromo-phenyl triazines are explored in optoelectronics for their luminescent properties, whereas methoxy-substituted triazines (e.g., CDMT) remain staples in pharmaceutical synthesis .

Research Findings and Data

- CDMT in β-Lactam Synthesis: CDMT-mediated reactions achieve 75% yields in β-lactam formation at −5°C, with reactions completing in 1–4 hours .

- Degradation Studies : CDMT is degraded by zero-valent iron with 85% efficiency under ambient conditions, while bromo-triazines show slower degradation rates .

- Thermal Properties : CDMT’s melting point (71–74°C) is higher than most bromo-phenyl triazines, which are often liquids or low-melting solids, reflecting differences in crystallinity .

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-4,6-dimethoxy-1,3,5-triazine, and how can its purity be validated?

- Methodological Answer : The synthesis of this compound can be inferred from analogous procedures for its chloro derivative (2-chloro-4,6-dimethoxy-1,3,5-triazine, CDMT). For example, large-scale preparation of CDMT involves reacting cyanuric chloride with methoxide ions under controlled conditions, followed by halogenation . Substituting chloride with bromide (e.g., using NaBr or HBr) may yield the bromo analog, though reaction kinetics and temperature optimization are critical due to bromine's higher leaving-group ability. Characterization :

- NMR Spectroscopy : Confirm substitution patterns via H NMR (methoxy protons at δ ~3.8–4.0 ppm) and C NMR (triazine carbons at δ ~160–170 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks should align with the molecular formula (expected m/z ≈ 248.97 for [M+H]).

- Melting Point : Compare with literature values (e.g., 71–74°C for CDMT ; bromo analogs may have slightly lower melting points due to increased molecular weight).

Q. How does the bromo substituent influence the reactivity of 1,3,5-triazine derivatives in nucleophilic substitution reactions compared to chloro analogs?

- Methodological Answer : Bromine’s lower electronegativity and larger atomic radius enhance its leaving-group ability compared to chlorine, potentially accelerating nucleophilic substitutions (e.g., amidation or esterification). For instance, CDMT reacts with tertiary amines to form active triazinylammonium salts for peptide coupling . The bromo analog may require milder conditions (e.g., room temperature vs. reflux) for similar transformations. Experimental Design :

- Compare reaction rates of bromo and chloro derivatives with a standard nucleophile (e.g., morpholine) in DMF or THF.

- Monitor progress via TLC or HPLC to quantify kinetic differences .

Advanced Research Questions

Q. What strategies can mitigate racemization when using this compound in peptide synthesis?

- Methodological Answer : Racemization during peptide coupling often arises from base-induced epimerization. To minimize this:

- Optimize Base Selection : Use weak bases (e.g., N-methylmorpholine) instead of strong bases like DIPEA .

- Low-Temperature Reactions : Conduct couplings at 0–4°C to suppress base activity .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates without promoting racemization .

Validation : Analyze dipeptide products via chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric purity.

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies for substitutions. Key steps:

Geometry Optimization : Use B3LYP/6-31G(d) to optimize triazine and nucleophile structures.

Reactivity Descriptors : Calculate Fukui indices to identify electrophilic sites on the triazine ring .

Solvent Effects : Include solvation models (e.g., PCM) to account for solvent polarity’s impact on reaction barriers.

Case Study : Compare computed activation energies for bromo vs. chloro derivatives reacting with amines—experimental rate data can validate predictions .

Q. What analytical techniques are most effective for tracking reaction intermediates when using this compound in multistep syntheses?

- Methodological Answer :

- In Situ Monitoring : Use F NMR if fluorine-containing intermediates are involved (e.g., fluorinated amines).

- High-Resolution Mass Spectrometry (HRMS) : Detect transient intermediates (e.g., triazinylammonium salts) with ppm-level accuracy .

- X-ray Crystallography : Resolve crystal structures of stable intermediates to confirm regioselectivity .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported yields for reactions involving halogenated 1,3,5-triazines?

- Methodological Answer : Discrepancies often arise from:

- Halogen Source Purity : Impurities in NaBr/KBr can reduce yields; use ≥99% purity reagents .

- Solvent Drying : Residual water in solvents (e.g., DCM) hydrolyzes triazines; employ molecular sieves or anhydrous conditions .

- Work-Up Procedures : Adjust pH during aqueous extraction to isolate ionic byproducts (e.g., urea derivatives) .

Case Study : If a bromo-triazine reaction yields <50% vs. 80% for chloro, re-evaluate stoichiometry, solvent dryness, and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.